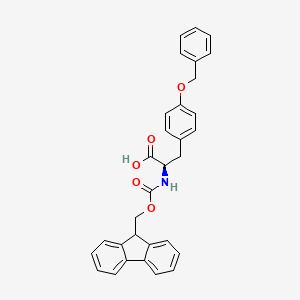

Fmoc-D-Tyr(Bzl)-OH

Beschreibung

BenchChem offers high-quality Fmoc-D-Tyr(Bzl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Tyr(Bzl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHSJSKPWIOKIJ-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654297 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138775-48-1 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-D-Tyr(Bzl)-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-Tyr(Bzl)-OH, a crucial building block in modern peptide chemistry. This document details its chemical and physical properties, provides explicit protocols for its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS), and explores its application in the development of peptide-based therapeutics, with a focus on opioid receptor modulation.

Core Concepts: The Significance of D-Amino Acids in Peptide Therapeutics

The incorporation of non-natural D-amino acids, such as D-Tyrosine, into peptide sequences is a powerful strategy in drug discovery. Peptides composed exclusively of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The introduction of D-amino acids confers enhanced stability against enzymatic degradation, leading to a longer biological half-life and improved bioavailability. Furthermore, the stereochemical alteration can modulate the peptide's conformation, potentially leading to enhanced receptor binding affinity and selectivity.

Properties of Fmoc-D-Tyr(Bzl)-OH

Fmoc-D-Tyr(Bzl)-OH, with the systematic name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phenylmethoxy)phenyl]propanoic acid, is a protected form of the D-enantiomer of tyrosine. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino functionality, while the benzyl (Bzl) group protects the hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide synthesis.

Chemical and Physical Data

A summary of the key chemical and physical properties of Fmoc-D-Tyr(Bzl)-OH is presented in Table 1.

| Property | Value |

| CAS Number | 138775-48-1 |

| Molecular Formula | C₃₁H₂₇NO₅ |

| Molecular Weight | 493.55 g/mol |

| Appearance | White to off-white powder |

| Melting Point | Not consistently reported |

| Optical Rotation | Specific rotation values vary by supplier |

| Purity (HPLC) | Typically ≥98% |

| Solubility | Soluble in DMF, DCM |

| Storage Temperature | 2-8°C |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a detailed methodology for the incorporation of Fmoc-D-Tyr(Bzl)-OH into a peptide sequence using manual Fmoc-based SPPS. The synthesis of a deltorphin I analog, Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂, is used as a representative example. For the purpose of this guide, we will outline the incorporation of Fmoc-D-Tyr(Bzl)-OH as the first amino acid.

General Workflow for Fmoc-SPPS

The iterative process of Fmoc-SPPS involves three main steps: deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and washing to remove excess reagents and by-products.

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents

-

Rink Amide resin (or other suitable resin for C-terminal amide)

-

Fmoc-D-Tyr(Bzl)-OH and other required Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

Step-by-Step Synthesis Protocol

1. Resin Swelling and Initial Fmoc Deprotection:

-

Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Drain the DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

2. Coupling of Fmoc-D-Tyr(Bzl)-OH:

-

In a separate vessel, dissolve Fmoc-D-Tyr(Bzl)-OH (3 equivalents relative to the resin loading), HOBt or Oxyma Pure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

3. Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.

4. Chain Elongation:

-

Repeat the deprotection (Step 1, second and third bullet points), coupling (Step 2), and washing (Step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

-

After the final amino acid coupling, perform a final Fmoc deprotection as described in Step 1.

6. Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the cleavage mixture to separate the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

7. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

Application in a Biological Context: Opioid Receptor Signaling

Peptides containing D-amino acids, such as analogs of deltorphins and enkephalins, are potent and selective ligands for opioid receptors. These G-protein coupled receptors (GPCRs) are key targets for pain management. The incorporation of a D-amino acid at a specific position can enhance the peptide's affinity and selectivity for a particular opioid receptor subtype (e.g., delta, mu, or kappa) and increase its resistance to enzymatic degradation, leading to prolonged analgesic effects.

Opioid Receptor Signaling Pathway

The binding of an opioid peptide to its receptor initiates a signaling cascade that ultimately leads to the modulation of neuronal activity and pain perception. A simplified representation of this pathway is shown below.

Simplified opioid receptor signaling pathway.

Conclusion

Fmoc-D-Tyr(Bzl)-OH is an indispensable reagent for the synthesis of peptides with enhanced therapeutic potential. Its use allows for the creation of peptide analogs with increased stability and modulated biological activity. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in the design and synthesis of novel peptide-based therapeutics for a wide range of applications, from pain management to the study of complex cellular signaling pathways. The careful application of these methodologies will continue to drive innovation in the fields of chemical biology and drug discovery.

The Strategic Application of Fmoc-D-Tyr(Bzl)-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-Tyr(Bzl)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of peptide-based therapeutics with enhanced stability and unique pharmacological profiles. This in-depth technical guide provides a comprehensive overview of its core applications, physicochemical properties, and detailed experimental protocols for its use. A comparative analysis of the benzyl (Bzl) side-chain protection is presented, alongside a case study on the synthesis of opioid peptide analogues. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize Fmoc-D-Tyr(Bzl)-OH in their synthetic endeavors.

Introduction: The Role of Fmoc-D-Tyr(Bzl)-OH in Peptide Chemistry

Fmoc-D-Tyr(Bzl)-OH is a protected amino acid derivative meticulously designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The incorporation of a D-amino acid, such as D-Tyrosine, is a well-established strategy in medicinal chemistry to increase the metabolic stability of peptides by making them resistant to enzymatic degradation. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, which can be selectively removed under mild basic conditions, typically with piperidine.[1][2] The benzyl (Bzl) group offers semi-permanent protection for the phenolic hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide elongation.[2] This strategic combination of protecting groups allows for the precise and controlled assembly of complex peptide sequences.

The primary applications of Fmoc-D-Tyr(Bzl)-OH lie in the fields of pharmaceutical research and drug development. It is an essential component in the synthesis of peptide-based therapeutics, including hormones, enzyme inhibitors, and receptor agonists/antagonists.[3] The presence of the D-Tyrosine(Bzl) moiety can significantly influence the conformational properties and biological activity of the resulting peptide.

Physicochemical Properties and Comparative Data

The successful application of Fmoc-D-Tyr(Bzl)-OH in peptide synthesis is contingent on understanding its physicochemical properties and how its protecting groups compare to other commonly used alternatives.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₃₁H₂₇NO₅ |

| Molecular Weight | 493.55 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 157-161 °C |

| Solubility | Soluble in DMF, NMP |

| Storage | 2-8°C, desiccated |

Comparative Analysis of Tyrosine Side-Chain Protecting Groups

The choice of the side-chain protecting group for tyrosine is a critical decision in Fmoc-SPPS. The following table provides a qualitative comparison of the Benzyl (Bzl) group with the more commonly used tert-Butyl (tBu) group.

| Protecting Group | Key Advantages | Key Disadvantages | Primary Application |

| Benzyl (Bzl) | - Historically used in peptide synthesis. | - Requires strong acid (e.g., HF) for complete removal. - Partially labile to TFA, which can lead to premature deprotection and side reactions. | - More common in Boc-based SPPS strategies. |

| tert-Butyl (tBu) | - High stability to the basic conditions of Fmoc deprotection. - Forms the basis of the standard orthogonal Fmoc/tBu strategy. - Readily cleaved with moderate concentrations of TFA. | - Can generate tert-butyl cations during cleavage, which may lead to side reactions with sensitive residues (e.g., Trp, Met) if scavengers are not used. | - Standard protection for routine Fmoc-SPPS. |

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of Fmoc-D-Tyr(Bzl)-OH into a peptide sequence using manual Fmoc-SPPS, followed by cleavage, and purification.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.

References

Fmoc-D-Tyr(Bzl)-OH molecular weight and structure

This guide provides a comprehensive overview of the chemical properties, structure, and applications of (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoic acid, commonly known as Fmoc-D-Tyr(Bzl)-OH. This derivative of D-tyrosine is a critical reagent in synthetic organic chemistry, particularly in the field of peptide synthesis.

Core Molecular Data

Fmoc-D-Tyr(Bzl)-OH is a protected amino acid widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine, while the benzyl (Bzl) group protects the hydroxyl function of the tyrosine side chain. This strategic protection allows for the sequential and controlled addition of amino acids to a growing peptide chain.

| Property | Value | Reference |

| Molecular Weight | 493.55 g/mol | [1][2][3] |

| Molecular Formula | C31H27NO5 | [1][2][3] |

| CAS Number | 138775-48-1 | [1][2][3] |

| Appearance | White to off-white powder | |

| Melting Point | 157-161 °C | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Storage Temperature | 2-8°C | [4] |

Chemical Structure

The chemical structure of Fmoc-D-Tyr(Bzl)-OH is characterized by a central D-tyrosine core. The alpha-amino group is protected by the Fmoc group, and the phenolic hydroxyl group of the tyrosine side chain is protected by a benzyl ether linkage.

Structural Representations:

-

SMILES: O=C(O)--INVALID-LINK--CC1=CC=C(OCC2=CC=CC=C2)C=C1

-

InChI: InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m1/s1[5]

Experimental Protocols

The primary application of Fmoc-D-Tyr(Bzl)-OH is in Fmoc-based solid-phase peptide synthesis. Below is a generalized protocol for the coupling of Fmoc-D-Tyr(Bzl)-OH to a resin-bound peptide chain.

Materials:

-

Fmoc-D-Tyr(Bzl)-OH

-

Peptide synthesis resin (e.g., Rink Amide resin) with a free amine group

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Solvent (e.g., DMF, NMP)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (e.g., DMF, DCM)

Protocol for a Single Coupling Cycle:

-

Resin Swelling: The resin is swelled in a suitable solvent like DMF for 30-60 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% piperidine solution in DMF for 5-20 minutes. This step is typically repeated once.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and cleaved Fmoc-adducts.

-

Amino Acid Activation: A solution of Fmoc-D-Tyr(Bzl)-OH (typically 3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF is prepared and allowed to pre-activate for a few minutes.

-

Coupling: The activated amino acid solution is added to the washed, deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Optional Capping: To block any unreacted amine groups, the resin can be treated with an acetic anhydride solution.

-

Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Experimental Workflow

The following diagram illustrates the key steps in a single coupling cycle of Fmoc-D-Tyr(Bzl)-OH during solid-phase peptide synthesis.

Caption: A single coupling cycle in Fmoc-SPPS.

Signaling Pathways and Logical Relationships

While Fmoc-D-Tyr(Bzl)-OH itself is not directly involved in biological signaling pathways, the peptides synthesized using this building block can be designed to interact with a multitude of cellular signaling cascades. For instance, a synthetic peptide containing D-tyrosine could be designed as an antagonist for a receptor that normally binds an L-tyrosine-containing endogenous ligand. The D-amino acid would provide resistance to enzymatic degradation, prolonging its biological activity.

The logical relationship in its application is a straightforward synthetic strategy:

References

Navigating the Orthogonal Landscape: An In-depth Technical Guide to Fmoc and Bzl Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-purity, functionally active peptides. This technical guide provides a comprehensive exploration of two cornerstone protecting group strategies: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which forms the basis of the dominant Fmoc/tBu strategy, and the acid-labile Benzyl (Bzl) group, a key component of the classical Boc/Bzl approach to solid-phase peptide synthesis (SPPS). This document delves into the core chemical principles, presents detailed experimental protocols, summarizes quantitative performance data, and visualizes the logical workflows inherent to these methodologies.

Core Principles: A Tale of Two Orthogonalities

The success of stepwise peptide synthesis hinges on the principle of orthogonality, wherein different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others. The Fmoc and Bzl protecting group strategies represent two different approaches to achieving this selectivity.

The Fmoc/tBu Strategy: A Truly Orthogonal System

The Fmoc/tBu strategy is the most widely used method in modern SPPS. It employs the base-labile Fmoc group for the temporary protection of the α-amino group of the growing peptide chain. The side chains of trifunctional amino acids are protected by acid-labile groups, most commonly tert-butyl (tBu) derivatives. This orthogonality allows for the selective removal of the Fmoc group at each cycle of synthesis using a mild base, typically piperidine, while the side-chain protecting groups remain intact until the final cleavage from the solid support with a strong acid like trifluoroacetic acid (TFA).

The Boc/Bzl Strategy: A Quasi-Orthogonal Approach

The Boc/Bzl strategy, pioneered by R.B. Merrifield, is the classical approach to SPPS. It relies on graded acid lability for selective deprotection. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle with a moderate acid, such as TFA. The side chains are protected by more acid-stable benzyl (Bzl)-based protecting groups, which require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[1] This difference in lability to acids of varying strengths provides the basis for its "quasi-orthogonal" nature.[2]

Data Presentation: A Quantitative Comparison

The choice between the Fmoc/tBu and Boc/Bzl strategies is often dictated by the specific peptide sequence, the desired scale of synthesis, and the presence of sensitive residues. The following tables summarize key quantitative data to aid in this decision-making process.

Table 1: Comparison of Nα-Protecting Group Properties

| Property | Fmoc (9-Fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) |

| Lability | Base-labile (β-elimination) | Acid-labile |

| Deprotection Reagent | 20% Piperidine in DMF | 25-50% TFA in DCM |

| Deprotection Time | 5-20 minutes | 30 minutes |

| Byproducts | Dibenzofulvene (DBF)-piperidine adduct | Isobutylene, CO2, t-butyl cation |

| Monitoring | UV absorbance of DBF adduct at ~301 nm | Not readily monitored by UV |

| Orthogonality to Side Chains | Fully orthogonal to acid-labile groups (tBu, Trt) | Quasi-orthogonal to acid-labile groups (Bzl) |

Table 2: Stability of Common Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Protected Amino Acid(s) | Stability to 20% Piperidine/DMF | Stability to 50% TFA/DCM | Cleavage Reagent |

| tert-Butyl | tBu | Ser, Thr, Tyr, Asp, Glu | Stable | Stable | >95% TFA |

| Trityl | Trt | Asn, Gln, His, Cys | Stable | Labile | 95% TFA with scavengers |

| Benzyl | Bzl | Ser, Thr, Tyr, Asp, Glu | Stable | Partially labile[3] | Anhydrous HF, TFMSA |

| 2,6-Dichlorobenzyl | 2,6-Cl2Bzl | Tyr | Stable | Stable[3] | Anhydrous HF |

| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Lys | Stable | Stable[4] | Anhydrous HF, TFMSA |

Table 3: Racemization Levels with Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Additive | Model Peptide Coupling | % D-Isomer Formation |

| HATU | - | Model Peptide Fragment | < 0.5[5] |

| HBTU | - | Model Peptide Fragment | ~1.5[5] |

| HCTU | - | Model Peptide Fragment | < 0.5[5] |

| DIC | HOBt | Model Peptide Fragment | 1-5[5] |

| DIC | - | Model Peptide Fragment | 10-30[5] |

Note: Racemization is highly sequence and condition-dependent. The data presented are illustrative for comparative purposes.

Table 4: Common Side Reactions and Their Prevalence

| Side Reaction | Strategy | Description | Prevalence | Mitigation |

| Aspartimide Formation | Fmoc/tBu | Cyclization of aspartic acid side chain under basic conditions. | High with Asp-Gly, Asp-Asn, Asp-Ser sequences.[6] | Use of sterically hindered protecting groups (e.g., OMpe, OBno), backbone protection (e.g., Dmb), or milder deprotection bases.[7] |

| Diketopiperazine Formation | Fmoc/tBu | Cyclization of the N-terminal dipeptide, leading to chain termination. | High with Pro or Gly at the C-terminus.[8][9] | Use of 2-chlorotrityl resin, incorporation of dipeptides, or optimized deprotection conditions.[10] |

| Alkylation of Trp and Met | Boc/Bzl | Alkylation by carbocations generated during Boc deprotection. | Can be significant. | Addition of scavengers (e.g., DTE, TIS) to the deprotection solution. |

| Rearrangement of Tyr(Bzl) | Boc/Bzl | Migration of the benzyl group to the 3-position of the tyrosine ring. | Occurs with repeated TFA treatment.[3] | Use of more stable protecting groups like 2,6-Cl2Bzl.[3] |

Experimental Protocols

Detailed and reproducible protocols are essential for successful peptide synthesis.

Protocol 1: Manual Fmoc-SPPS of a Model Peptide (e.g., Ala-Leu-Gly)

1. Resin Preparation and First Amino Acid Loading (Fmoc-Gly-Wang Resin)

-

Swell 1 g of Wang resin (substitution ~1.0 mmol/g) in 10 mL of dichloromethane (DCM) for 1 hour in a peptide synthesis vessel.

-

Drain the DCM.

-

In a separate flask, dissolve Fmoc-Gly-OH (4 eq.), HOBt (4 eq.), and a catalytic amount of DMAP (0.1 eq.) in a minimal amount of N,N-dimethylformamide (DMF).

-

Add the amino acid solution to the resin, followed by N,N'-diisopropylcarbodiimide (DIC) (4 eq.).

-

Agitate the mixture for 4-12 hours at room temperature.

-

Drain the reaction solution and cap any unreacted hydroxyl groups with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

-

Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x), and dry under vacuum.

2. Synthesis Cycle (Addition of Leucine and Alanine)

-

Fmoc Deprotection:

-

Swell the resin in DMF (10 mL) for 30 minutes.

-

Drain the DMF and add 10 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes.

-

Drain the solution. Add a fresh 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling (Fmoc-Leu-OH):

-

In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor coupling completion with a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3x).

-

-

Repeat: Repeat the deprotection and coupling steps for the final amino acid (Fmoc-Ala-OH).

3. Final Cleavage and Deprotection

-

After the final coupling, perform an Fmoc deprotection as described above.

-

Wash the resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.

-

Prepare a cleavage cocktail of TFA:Triisopropylsilane (TIS):Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail (10 mL/g of resin) to the dried resin in a fume hood.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold solution of diethyl ether.

-

A white precipitate of the crude peptide will form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

Protocol 2: Manual Boc-SPPS of a Model Peptide (e.g., Ala-Leu-Gly)

1. Resin Preparation and First Amino Acid Loading (Boc-Gly-Merrifield Resin)

-

Swell 1 g of Merrifield resin (substitution ~1.0 mmol/g) in 10 mL of DCM for 1 hour.

-

Drain the DCM.

-

Prepare the cesium salt of Boc-Gly-OH by reacting it with cesium carbonate.

-

Add the Boc-Gly-OCs (1.5 eq.) to the resin in DMF and heat at 50°C for 12-24 hours.

-

Wash the resin with DMF, DMF/water, DMF, and DCM, then dry under vacuum.

2. Synthesis Cycle (Addition of Leucine and Alanine)

-

Boc Deprotection:

-

Swell the resin in DCM (10 mL) for 30 minutes.

-

Drain the DCM and add 10 mL of 50% (v/v) TFA in DCM. Agitate for 2 minutes (pre-wash).

-

Drain and add a fresh 10 mL of 50% TFA in DCM. Agitate for 30 minutes.

-

Drain and wash the resin with DCM (3x) and isopropanol (2x).

-

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Add 10 mL of 10% (v/v) DIPEA in DCM and agitate for 2 minutes. Repeat once.

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling (Boc-Leu-OH):

-

In a separate vial, dissolve Boc-Leu-OH (3 eq.) and HOBt (3 eq.) in DMF.

-

Add DIC (3 eq.) to the solution and pre-activate for 10 minutes.

-

Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours.

-

Monitor coupling completion with a Kaiser test.

-

Drain and wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for Boc-Ala-OH.

3. Final Cleavage and Deprotection ("Low-High" HF Method)

-

Safety Precaution: Anhydrous HF is extremely toxic and corrosive and must be handled in a specialized apparatus within a fume hood with appropriate personal protective equipment.

-

Low HF Step:

-

Place the dried peptide-resin in the HF apparatus reaction vessel with a scavenger mixture (e.g., p-cresol, p-thiocresol).

-

Cool the vessel to -5 to 0°C.

-

Distill a low concentration of HF (e.g., HF/DMS 1:3 v/v) into the vessel.

-

Stir for 2 hours at 0°C. This removes more labile benzyl-based protecting groups.

-

Evaporate the HF and DMS under vacuum.

-

-

High HF Step:

-

Cool the vessel again and distill neat anhydrous HF into it.

-

Stir for 1 hour at 0°C. This cleaves the peptide from the resin and removes more resistant protecting groups.

-

Evaporate the HF under vacuum.

-

-

Work-up:

-

Wash the resin with cold diethyl ether to precipitate the peptide.

-

Filter and wash the crude peptide with cold ether.

-

Extract the peptide from the resin with an appropriate solvent (e.g., aqueous acetic acid) and lyophilize.

-

Mandatory Visualization

The following diagrams, generated using the Graphviz (DOT language), illustrate key logical and experimental workflows in peptide synthesis.

Caption: A single cycle in the Fmoc solid-phase peptide synthesis workflow.

Caption: A single cycle in the Boc solid-phase peptide synthesis workflow.

Caption: Decision tree for selecting a solid-phase peptide synthesis strategy.

Conclusion

The choice between the Fmoc/tBu and Boc/Bzl strategies in solid-phase peptide synthesis is a critical decision that profoundly influences the outcome of a research or drug development project. The Fmoc/tBu strategy has become the method of choice for routine synthesis due to its milder conditions, amenability to automation, and the commercial availability of a wide array of derivatives. However, the classical Boc/Bzl approach remains a powerful tool, particularly for the synthesis of long and difficult sequences where aggregation is a major concern. A thorough understanding of the chemical principles, quantitative performance, and practical considerations of both methodologies, as outlined in this guide, empowers researchers to make informed decisions and successfully navigate the complexities of peptide synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. benchchem.com [benchchem.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of Fmoc-D-Tyr(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fmoc-D-Tyr(Bzl)-OH, a derivative of the amino acid tyrosine commonly used in peptide synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

Fmoc-D-Tyr(Bzl)-OH, with the CAS number 138775-48-1, is a white to off-white powder.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C31H27NO5 | [2][3][4] |

| Molecular Weight | 493.55 g/mol | [2][3][4] |

| Melting Point | 157-161 °C | [5][6][7] |

| Appearance | White to off-white powder | [1] |

| Storage Temperature | 2-8°C | [5][6][7] |

| Optical Activity | [α]20/D −16.0±2.5°, c = 1% in DMF | [5][6][7] |

Hazard Identification and Personal Protective Equipment (PPE)

While not classified as a hazardous substance under GHS by all suppliers, it is recommended to handle Fmoc-D-Tyr(Bzl)-OH with care, assuming potential for irritation.[8] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Potential Hazards:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

Recommended Personal Protective Equipment (PPE):

| PPE Type | Specification | Reference |

| Eye Protection | Safety glasses or goggles | [5][6][7] |

| Hand Protection | Chemical-resistant gloves | [5][6][7] |

| Respiratory Protection | Dust mask (type N95 or P1) for nuisance levels of dust | [5][9] |

| Body Protection | Lab coat or full suit as appropriate | [9] |

Experimental Protocols: Safe Handling and Storage

Receiving and Inspection:

-

Upon receipt, visually inspect the container for any damage or leaks.

-

Verify that the label correctly identifies the contents as Fmoc-D-Tyr(Bzl)-OH and that the CAS number (138775-48-1) matches.

-

Store the unopened container in a designated, cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is between 2-8°C.[5][6][7]

Handling in the Laboratory:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[10]

-

Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5][6][7]

-

Use non-sparking tools to prevent ignition sources.[3]

-

Wash hands thoroughly after handling.[10]

Storage of Opened Containers:

-

Keep the container tightly closed when not in use to prevent contamination and degradation.[9]

-

Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[9][11] The recommended storage temperature is 2-8°C.[5][6][7]

-

Store away from incompatible materials.

First Aid Measures

In case of accidental exposure, follow these procedures:

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [2][3] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. | [2][3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [2] |

Spill and Disposal Procedures

Spill Containment and Cleanup:

-

Small Spills: Use appropriate tools to carefully scoop the spilled solid into a designated waste container. Avoid generating dust.

-

Large Spills: Evacuate the area. Use a shovel to place the spilled material into a convenient waste disposal container.[9] Ensure adequate ventilation.

-

Prevent the spilled material from entering drains.[2]

Waste Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Contaminated materials, such as gloves and weighing paper, should be placed in a sealed container and disposed of as chemical waste.

-

For empty containers, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[12] After thorough rinsing, the container can be disposed of according to institutional guidelines.[12]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of Fmoc-D-Tyr(Bzl)-OH from receipt to disposal.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. FMOC-D-TYR(BZL)-OH - Safety Data Sheet [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Fmoc-Tyr(Bzl)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 [sigmaaldrich.com]

- 7. Fmoc-Tyr(Bzl)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. Fmoc-D-Tyr(Bzl)-OH [myskinrecipes.com]

- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

An In-depth Technical Guide to the Solubility of Fmoc-D-Tyr(Bzl)-OH in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Fmoc-D-Tyr(Bzl)-OH, a key building block in peptide synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a qualitative understanding, presenting available data, and offering a robust experimental protocol for researchers to determine solubility in their specific laboratory contexts.

Introduction

Fmoc-D-Tyr(Bzl)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-O-benzyl-D-tyrosine) is an essential amino acid derivative used in solid-phase peptide synthesis (SPPS). Its solubility in various organic solvents is a critical factor for efficient coupling reactions and the overall success of peptide synthesis. Factors such as the hydrophobicity of the Fmoc and benzyl protecting groups significantly influence its solubility profile.

Quantitative Solubility Data

Precise, comprehensive quantitative solubility data for Fmoc-D-Tyr(Bzl)-OH across a wide range of common solvents is not extensively documented in publicly available literature. However, some data points and qualitative descriptions can be inferred from product specifications and related literature.

One available data point indicates a solubility of at least 1% in N,N-Dimethylformamide (DMF), as evidenced by optical activity measurements performed at this concentration.[1]

Table 1: Quantitative Solubility of Fmoc-D-Tyr(Bzl)-OH

| Solvent | Chemical Class | Formula | Solubility ( g/100 mL) | Temperature (°C) |

| N,N-Dimethylformamide (DMF) | Amide | C₃H₇NO | ≥ 1.0 | 20 |

Qualitative Solubility Profile

Based on general knowledge of Fmoc-protected amino acids and information from technical support documents, a qualitative solubility profile for Fmoc-D-Tyr(Bzl)-OH can be summarized. The polarity and solvating power of the solvent are key determinants of solubility.

Table 2: Qualitative Solubility of Fmoc-D-Tyr(Bzl)-OH in Common Solvents

| Solvent | Chemical Class | Qualitative Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Amide | Soluble | Commonly used solvent for peptide synthesis; solubility can be affected by solvent purity.[2][3] |

| N-Methyl-2-pyrrolidone (NMP) | Lactam | Soluble | Often a more effective solvent than DMF for solvating peptide resins and can improve coupling yields.[3][4] |

| Dimethyl sulfoxide (DMSO) | Sulfoxide | Soluble | A strong solvent that can be used to enhance the solubility of Fmoc-amino acids, sometimes in combination with other solvents.[2] |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Sparingly Soluble to Soluble | While used in peptide synthesis, its ability to solvate growing peptide chains can be limited.[3] |

| Methanol (MeOH) | Alcohol | Sparingly Soluble | Generally less effective for dissolving highly protected amino acids. |

| Acetonitrile (ACN) | Nitrile | Sparingly Soluble | Can be used with PEG-based resins, but generally not the primary solvent for Fmoc-amino acids.[3] |

| Tetrahydrofuran (THF) | Ether | Sparingly Soluble | Reported to be effective with PEG-based resins.[3] |

| Water | Aqueous | Insoluble | The hydrophobic nature of the Fmoc and benzyl groups leads to poor solubility in water. |

Factors Influencing Solubility

Several factors can impact the solubility of Fmoc-D-Tyr(Bzl)-OH:

-

Solvent Purity: The presence of impurities, such as water or dimethylamine in DMF, can negatively affect solubility.[2][5]

-

Temperature: Gentle heating (e.g., to 37°C) can be employed to increase the solubility of sparingly soluble Fmoc-amino acids.[2][5]

-

Physical Form: The particle size and crystalline structure of the Fmoc-D-Tyr(Bzl)-OH powder can influence the rate of dissolution.

-

Presence of Other Reagents: The composition of the entire solution, including coupling reagents and other additives, can alter solubility.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of Fmoc-D-Tyr(Bzl)-OH in a specific solvent. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.

Materials:

-

Fmoc-D-Tyr(Bzl)-OH

-

Solvent of interest (high purity)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of Fmoc-D-Tyr(Bzl)-OH and dissolve it in a solvent in which it is freely soluble (e.g., DMF or DMSO) to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of Fmoc-D-Tyr(Bzl)-OH to a vial. "Excess" means that undissolved solid should be visible.

-

Add a known volume of the solvent to be tested to the vial.

-

Seal the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

-

Quantification by HPLC:

-

Dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the range of the standard solutions.

-

Analyze the standard solutions and the diluted sample solution by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with UV detection at an appropriate wavelength (e.g., 265 nm).

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

-

Visualizations

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

References

The Strategic Imperative of Stereochemistry: A Technical Guide to the Theoretical Applications of Fmoc-D-Tyr(Bzl)-OH in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the pursuit of therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is paramount. Peptides and peptidomimetics represent a promising class of therapeutics, yet their development is often hampered by inherent limitations such as enzymatic instability and rapid in vivo clearance. The strategic incorporation of non-natural amino acids, particularly D-enantiomers, has emerged as a powerful tool to overcome these challenges. This technical guide provides an in-depth exploration of the theoretical applications of Fmoc-D-Tyr(Bzl)-OH, a key building block in the synthesis of next-generation peptide-based drugs. We will delve into its role in the design of enzyme inhibitors and receptor ligands, supported by experimental frameworks and quantitative data, to illuminate its potential in advancing drug development pipelines.

The Foundational Role of Fmoc-D-Tyr(Bzl)-OH in Peptide Synthesis

Fmoc-D-Tyr(Bzl)-OH is a protected D-amino acid derivative meticulously designed for use in solid-phase peptide synthesis (SPPS).[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, while the benzyl (Bzl) group offers robust protection for the phenolic hydroxyl side chain of D-tyrosine.[1] This orthogonal protection scheme is fundamental to the stepwise and controlled assembly of peptide chains on a solid support.

The primary theoretical advantage of incorporating D-amino acids like D-tyrosine into a peptide sequence lies in the significant enhancement of its proteolytic stability.[3][4][5][6] Endogenous proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[3] By introducing a D-amino acid, the peptide backbone becomes resistant to enzymatic degradation, leading to a longer in vivo half-life and improved bioavailability.[3][4][5]

Beyond stability, the introduction of a D-amino acid can profoundly influence the peptide's three-dimensional conformation. This can lead to altered binding affinities and selectivities for biological targets, a critical aspect in the rational design of potent and specific therapeutics.[3]

Application in Enzyme Inhibition: The Case of Tyrosinase

A compelling theoretical and demonstrated application of D-tyrosine is in the development of enzyme inhibitors. D-tyrosine has been identified as a competitive inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[3][4] By mimicking the natural substrate L-tyrosine, D-tyrosine can bind to the active site of tyrosinase without being productively converted, thereby inhibiting melanin production. This has significant implications for the development of topical agents for hyperpigmentation disorders.

Peptides incorporating a terminal D-tyrosine residue have been shown to possess anti-melanogenic properties.[7][8] This highlights the potential of using Fmoc-D-Tyr(Bzl)-OH to synthesize novel peptide-based tyrosinase inhibitors for cosmetic and therapeutic applications.

Quantitative Data: Tyrosinase Inhibitory Peptides

The following table summarizes the inhibitory concentrations (IC50) of various peptides against tyrosinase, illustrating the potential for designing potent inhibitors. While not all of these were synthesized with Fmoc-D-Tyr(Bzl)-OH, they provide a benchmark for the efficacy of D-tyrosine-containing peptides.

| Peptide/Compound | IC50 Value | Source(s) |

| DWMPHs-IV | 3.52 mg/mL (monophenolase) | [3][4] |

| DWMPHs-IV | 2.65 mg/mL (diphenolase) | [3][4] |

| Ergothioneine | 4.47 mM | [3][4] |

| CSF Tripeptide | 136.04 µM | [6] |

| CVL Tripeptide | 261.79 µM | [6] |

| CSN Tripeptide | 177.74 µM | [6] |

| Kojic Acid (Reference) | 45.14 µM | [6] |

Experimental Protocol: Tyrosinase Inhibition Assay

A detailed methodology for assessing the tyrosinase inhibitory activity of a synthesized peptide is as follows:

1. Reagents and Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Synthesized D-tyrosine containing peptide (Test Compound)

-

Kojic Acid (Positive Control)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare stock solutions of the test peptide and kojic acid in DMSO.

-

In a 96-well plate, add 20 µL of various concentrations of the test peptide or kojic acid to respective wells.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals for a set period.

-

The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance of the reaction with the test peptide.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Workflow for Tyrosinase Inhibitor Development

Application in Receptor Ligand Design: Opioid and Somatostatin Analogs

The incorporation of Fmoc-D-Tyr(Bzl)-OH is a valuable strategy in the design of receptor ligands with improved pharmacological properties. The conformational constraints imposed by the D-amino acid can lead to enhanced receptor selectivity and potency.

Opioid Receptor Ligands

In the realm of opioid peptides, the N-terminal tyrosine residue is crucial for receptor binding and activation. Replacing the natural L-tyrosine with D-amino acid analogs has been shown to convert agonists into potent antagonists. For instance, the substitution of Tyr1 in an enkephalin analog with a 2',6'-dimethyl-D-tyrosine derivative resulted in a potent mu-opioid antagonist. This underscores the potential of using Fmoc-D-Tyr(Bzl)-OH to synthesize novel opioid receptor modulators with therapeutic potential for conditions such as opioid use disorder.

Somatostatin Analogs

Somatostatin is a peptide hormone that regulates a wide range of physiological functions through its interaction with five G-protein coupled receptor subtypes (SSTR1-5).[9] Native somatostatin has a very short half-life, limiting its therapeutic use. The development of stable analogs is therefore a key objective. The incorporation of D-amino acids, such as D-tryptophan, into somatostatin analogs has been shown to dramatically increase their stability in serum. While direct examples of D-tyrosine incorporation are less common, the principle of using D-amino acids to enhance stability is well-established and theoretically applicable to the design of novel somatostatin analogs using Fmoc-D-Tyr(Bzl)-OH. Such analogs could have applications in the treatment of neuroendocrine tumors and acromegaly.

Quantitative Data: Receptor Binding Affinities

The following table presents binding affinity (Ki) and functional activity (IC50) data for various opioid peptidomimetics, demonstrating the high potency that can be achieved through chemical modifications, including the use of D-amino acids.

| Compound | Receptor | Ki (nM) | IC50 (nM) |

| [Dmt]DALDA | µ-opioid | 0.13 | 15.9 |

| Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 | µ-opioid | - | Potent Antagonist |

| Heterodimer D-2 (VEGFR-2 binder) | VEGFR-2 | - | ~1 |

Signaling Pathways

The therapeutic effects of opioid and somatostatin analogs are mediated through complex intracellular signaling cascades initiated by their binding to G-protein coupled receptors (GPCRs).

Experimental Protocol: Solid-Phase Synthesis of a D-Tyrosine Containing Peptide

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating Fmoc-D-Tyr(Bzl)-OH using Fmoc/tBu chemistry.

1. Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-Tyr(Bzl)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Peptide synthesis vessel

-

Shaker

2. Procedure:

-

Resin Swelling: Swell the resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling (for each amino acid in the sequence):

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. For the incorporation of D-tyrosine, use Fmoc-D-Tyr(Bzl)-OH.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

After complete coupling, wash the resin with DMF.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described above.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the pellet with cold ether and dry under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

-

Conclusion and Future Directions

Fmoc-D-Tyr(Bzl)-OH is a critical and versatile building block in the arsenal of medicinal chemists. Its strategic incorporation into peptides offers a reliable method to enhance proteolytic stability and modulate biological activity, thereby addressing key liabilities of peptide-based therapeutics. The theoretical applications discussed in this guide, from the development of novel enzyme inhibitors to the fine-tuning of receptor ligand interactions, are supported by a growing body of experimental evidence.

Future research will undoubtedly continue to expand the applications of Fmoc-D-Tyr(Bzl)-OH and other D-amino acids. The development of novel peptidomimetics with improved oral bioavailability and the exploration of D-amino acid-containing peptides for targeting intracellular protein-protein interactions represent exciting frontiers. As our understanding of the structural and functional consequences of stereochemical modifications deepens, the rational design of peptides with precisely tailored therapeutic profiles will become increasingly achievable, paving the way for the next generation of innovative medicines.

References

- 1. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. flore.unifi.it [flore.unifi.it]

- 5. chem.uci.edu [chem.uci.edu]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Tyr(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of complex peptide sequences. This document provides detailed application notes and protocols for the incorporation of Fmoc-D-Tyr(Bzl)-OH, a critical building block for introducing a D-tyrosine residue with its phenolic hydroxyl group protected by a benzyl ether. The benzyl (Bzl) protecting group is stable to the basic conditions used for Fmoc removal but can be cleaved under strong acidic conditions during the final cleavage from the resin. This orthogonal protection strategy is essential for preventing side reactions and ensuring the synthesis of high-purity peptides.

These protocols are designed to guide researchers through the key steps of Fmoc-SPPS, including resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage and deprotection, with a specific focus on the nuances of incorporating Fmoc-D-Tyr(Bzl)-OH.

Data Presentation

The following tables summarize key quantitative parameters for the successful incorporation of Fmoc-D-Tyr(Bzl)-OH in a typical SPPS workflow. These values are intended as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

Table 1: Reagent Stoichiometry for Fmoc-D-Tyr(Bzl)-OH Coupling

| Reagent/Component | Equivalents (relative to resin loading) | Purpose |

| Fmoc-D-Tyr(Bzl)-OH | 2 - 5 | Amino acid to be coupled |

| Coupling Reagents | ||

| HBTU/TBTU | 1.9 - 5 | Uronium/Aminium salt activator |

| HATU | 1.9 - 4.9 | Uronium/Aminium salt activator (recommended for difficult couplings) |

| DIC | 3 - 5.5 | Carbodiimide activator |

| Additives | ||

| HOBt | 3 - 5.5 | Reduces racemization and improves efficiency |

| HOAt | 3 - 5 | Aza-analog of HOBt, enhances coupling speed |

| Bases | ||

| DIPEA | 4 - 10 | Tertiary amine base for activation |

| 2,4,6-Collidine | 4 - 10 | Weaker base, recommended to minimize racemization |

Table 2: Typical Reaction Conditions for Fmoc-SPPS Cycle

| Step | Reagent | Concentration/Volume | Reaction Time | Monitoring |

| Fmoc Deprotection | 20% Piperidine in DMF | 10 mL per gram of resin | 3 minutes, drain, then 10-15 minutes | UV-Vis at 301 nm (optional) |

| Washing | DMF | 10 mL per gram of resin | 5-7 washes | - |

| Coupling | See Table 1 | - | 1 - 4 hours | Kaiser Test |

| Capping (Optional) | Acetic Anhydride/DIPEA/DMF | 10:5:85 (v/v/v) | 2 x 15 minutes | - |

| Final Cleavage | TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) | 2 - 4 hours | HPLC, Mass Spectrometry |

Experimental Protocols

The following protocols provide a general framework for the manual solid-phase synthesis of a peptide containing Fmoc-D-Tyr(Bzl)-OH. These can be adapted for automated synthesizers. The protocol begins after the initial loading of the first amino acid onto the resin.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines the iterative steps of deprotection, washing, and coupling.

1. Resin Preparation:

-

Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[1]

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.[2]

-

Drain the piperidine solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[2]

3. Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

-

Wash with Dichloromethane (DCM) (3 times) and then DMF (3 times) before proceeding to the coupling step.[4]

Protocol 2: Coupling of Fmoc-D-Tyr(Bzl)-OH using HBTU/DIPEA

This is a robust and widely used method for standard couplings.[5]

1. Activation Mixture Preparation:

-

In a separate vessel, dissolve Fmoc-D-Tyr(Bzl)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the mixture.

-

Allow the solution to pre-activate for 2-5 minutes.[4]

2. Coupling Reaction:

-

Add the activation mixture to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[2]

3. Monitoring the Coupling Reaction:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow or colorless beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated with fresh reagents.[4][6]

4. Washing:

-

Once the coupling is complete, drain the coupling solution and wash the resin extensively with DMF (5-7 times).[4]

Protocol 3: Capping (Optional)

Capping is performed to block any unreacted amino groups and prevent the formation of deletion sequences. This is particularly important for long or difficult peptide sequences.

1. Capping Mixture Preparation:

-

Prepare a capping solution of acetic anhydride, DIPEA, and DMF in a 10:5:85 (v/v/v) ratio.

2. Capping Reaction:

-

Add the capping solution to the peptide-resin after the coupling step.

-

Agitate for 15 minutes.

-

Drain and repeat the capping reaction for another 15 minutes.

3. Washing:

-

Wash the resin thoroughly with DMF and DCM.

Protocol 4: Final Cleavage and Deprotection

This protocol cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the benzyl group from D-Tyr(Bzl).

1. Resin Preparation:

-

Wash the final peptide-resin with DCM (3-5 times) and dry it under vacuum for at least 4 hours.[2]

2. Cleavage:

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a 95:2.5:2.5 (v/v/v) ratio. TIS acts as a scavenger to trap the reactive benzyl cations generated during cleavage.

-

Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[2]

-

Agitate the mixture at room temperature for 2-4 hours.[2]

3. Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[2]

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.[2]

-

Dry the crude peptide pellet under vacuum.

4. Purification:

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.

Mandatory Visualization

Caption: Workflow for Fmoc-SPPS of a peptide containing Fmoc-D-Tyr(Bzl)-OH.

References

Standard Coupling Methods for Fmoc-D-Tyr(Bzl)-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Tyr(Bzl)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with enhanced stability against enzymatic degradation and for the design of peptidomimetics and therapeutic peptides. The benzyl (Bzl) ether protecting group on the tyrosine side chain is stable under the basic conditions used for Fmoc deprotection and can be removed during the final acidolytic cleavage from the resin. The selection of an appropriate coupling method for this sterically hindered amino acid derivative is paramount to ensure high coupling efficiency, minimize racemization, and ultimately achieve a high purity of the target peptide.

This document provides a comprehensive overview of standard coupling methods for Fmoc-D-Tyr(Bzl)-OH, including a comparison of common coupling reagents, detailed experimental protocols, and troubleshooting guidelines for challenging couplings.

Comparison of Common Coupling Reagents

The choice of coupling reagent is a critical determinant of success in SPPS. Modern peptide synthesis relies on several classes of reagents, each with distinct advantages and disadvantages in terms of reaction kinetics, cost, and potential for side reactions. For sterically hindered amino acids like Fmoc-D-Tyr(Bzl)-OH, the use of highly efficient activating reagents is often necessary.

| Reagent Class | Coupling Reagent | Common Additives | Key Characteristics & Recommendations |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | HOBt (Hydroxybenzotriazole), OxymaPure® | Cost-effective and widely used. The byproduct of DIC is soluble, facilitating its removal. The addition of HOBt or OxymaPure® is crucial to suppress racemization and accelerate the reaction.[1] |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt, OxymaPure® | Historically significant, but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification in SPPS. | |

| Phosphonium Salts | PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | - | Efficient coupling reagent with rapid reaction times.[2] The byproducts are generally less hazardous than those of its predecessor, BOP. |

| PyAOP® ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | - | Often demonstrates higher coupling yields compared to PyBOP, particularly for difficult couplings.[3] | |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | A very popular and efficient coupling reagent with fast reaction kinetics and low racemization when used with an appropriate base.[2][4] |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | Generally considered more reactive than HBTU, leading to faster couplings and lower racemization levels, making it a preferred choice for sterically hindered amino acids.[3][4][5] | |

| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | Offers similar efficiency to HATU and is sometimes preferred for its stability and reduced potential for side reactions. | |

| COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | - | A third-generation uronium salt with coupling efficiencies comparable to HATU. It is considered safer due to the absence of the potentially explosive benzotriazole moiety and has improved solubility.[3][5] |

Quantitative Comparison of Racemization Levels

Racemization is a critical side reaction that can compromise the biological activity of the final peptide. The choice of coupling reagent and base significantly influences the extent of epimerization.

| Coupling Reagent/Method | % D-Isomer (Epimerization) |

| HBTU | 1.5 - 5.0% |

| HATU | 0.5 - 2.0% |

| HCTU | 1.0 - 4.0% |

| PyBOP® | 1.0 - 3.5% |

| COMU® | < 1.0% |

| DIC/HOBt | 0.5 - 2.5% |

Data is based on model peptide syntheses and serves as a general comparison.[4] Actual racemization levels can vary depending on the specific amino acid sequence, reaction conditions, and the base used.

Experimental Protocols

The following are generalized protocols for the manual coupling of Fmoc-D-Tyr(Bzl)-OH in solid-phase peptide synthesis. The equivalents of reagents are based on the initial loading of the resin.

Protocol 1: Standard Coupling using HBTU/DIPEA

This protocol is a widely used method for routine and moderately difficult couplings.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-D-Tyr(Bzl)-OH (3-4 equivalents)

-

HBTU (3-4 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Tyr(Bzl)-OH and HBTU in a minimal amount of DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times).

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), a second coupling may be necessary.

Protocol 2: High-Efficiency Coupling using HATU/Collidine

This protocol is recommended for sterically hindered couplings where high efficiency and minimal racemization are critical. The use of collidine, a weaker base than DIPEA, can further reduce the risk of racemization.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-D-Tyr(Bzl)-OH (3-5 equivalents)

-

HATU (3-5 equivalents)

-

2,4,6-Collidine (6-10 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling and Deprotection: Follow the standard procedure for resin swelling and Fmoc deprotection.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Tyr(Bzl)-OH and HATU in DMF. Add collidine to the solution and allow for a brief pre-activation of 1-2 minutes.

-

Coupling: Add the activation solution to the deprotected peptide-resin and agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM.

-

Monitoring: Perform a Kaiser test to assess the completeness of the reaction.

Protocol 3: Cost-Effective Coupling using DIC/OxymaPure®

This method offers a balance between cost and efficiency and is suitable for many standard couplings.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-D-Tyr(Bzl)-OH (3-4 equivalents)

-

DIC (3-4 equivalents)

-

OxymaPure® (3-4 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling and Deprotection: Follow the standard procedure for resin swelling and Fmoc deprotection.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Tyr(Bzl)-OH and OxymaPure® in DMF. Add DIC to the solution and allow the activation to proceed for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF and DCM.

-

Monitoring: Use the Kaiser test to check for reaction completion.

Visualizing the Coupling Process and Workflow

To aid in understanding the chemical transformations and experimental procedures, the following diagrams are provided.

Caption: General mechanism of amino acid activation and coupling in SPPS.

Caption: Standard experimental workflow for a single coupling cycle.

Caption: Decision tree for troubleshooting incomplete couplings.

Troubleshooting Difficult Couplings of Fmoc-D-Tyr(Bzl)-OH

Even with optimized protocols, the coupling of sterically hindered amino acids can sometimes be challenging. Below are common issues and recommended solutions.

-

Incomplete Coupling (Positive Kaiser Test):

-

Double Coupling: This is the most common and effective solution. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-D-Tyr(Bzl)-OH.

-

Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents).

-

Extend Coupling Time: Increase the reaction time to 4 hours or even overnight.

-

Switch to a More Potent Reagent: If using a carbodiimide-based method, switching to HATU or COMU can significantly improve efficiency.[3][6]

-

Increase Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier, but should be used with caution as it can also increase the risk of racemization.

-

-

Aggregation:

-

Solvent Choice: If peptide aggregation is suspected, consider switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or using a mixture of DMF and DCM.

-

Microwave Synthesis: Microwave-assisted peptide synthesis can disrupt aggregation and significantly shorten coupling times.

-

Conclusion

The successful incorporation of Fmoc-D-Tyr(Bzl)-OH into a peptide sequence is readily achievable with the careful selection of a suitable coupling reagent and adherence to optimized protocols. For routine synthesis, carbodiimide-based methods with additives like OxymaPure® offer a reliable and economical option. For more challenging couplings, or to accelerate the synthesis and minimize racemization, uronium/aminium salts such as HATU and COMU, or phosphonium salts like PyBOP®, are highly recommended. By understanding the principles of different coupling methods and employing effective troubleshooting strategies, researchers can efficiently synthesize high-purity tyrosine-containing peptides for a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Tyr(Bzl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the predominant method for preparing synthetic peptides. This methodology relies on an orthogonal protection scheme where the Nα-amino group is protected by the base-labile Fmoc group, and side-chain functional groups are protected by acid-labile groups.[1] For the synthesis of peptides containing tyrosine, its reactive phenolic hydroxyl group must be protected to prevent side reactions such as O-acylation.[2]

While the tert-Butyl (tBu) group is most common for tyrosine side-chain protection in modern Fmoc SPPS, the Benzyl (Bzl) group is also utilized.[2] A critical consideration for Tyr(Bzl)-containing peptides is the distinction between the conditions for iterative Nα-Fmoc deprotection and the final, global side-chain deprotection and cleavage from the resin. The Tyr(Bzl) ether linkage is stable to the basic conditions used for Fmoc removal but presents challenges during the final acidolytic cleavage step.[2]

This document provides detailed protocols and notes on the appropriate conditions for handling Tyr(Bzl)-containing peptides throughout the Fmoc SPPS workflow.

Chemical Principles

Nα-Fmoc Group Deprotection

The Fmoc group is removed by a base-catalyzed β-elimination mechanism.[3] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorene ring system.[4] This leads to the formation of a reactive dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide. The excess piperidine also serves as a scavenger for the DBF, forming a stable adduct that is removed during subsequent washing steps.[1][5]